Cas no 53662-42-3 (1-(2-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol)

1-(2-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole core substituted with a thiol group and a 2-methylphenyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination chemistry applications. The thiol group enables facile functionalization via thioether formation or metal coordination, while the tetrazole ring contributes to stability and bioactivity. Its aromatic substitution enhances solubility in organic solvents, facilitating further derivatization. The compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, particularly for targeting enzymes or receptors where the tetrazole-thiol motif may enhance binding affinity.
1-(2-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol structure
53662-42-3 structure
Product Name:1-(2-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol
CAS No:53662-42-3
MF:C8H8N4S
MW:192.240919113159
MDL:MFCD03672724
CID:1587463
PubChem ID:950664
Update Time:2025-05-21

1-(2-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methylphenyl)-2H-tetrazole-5-thione
    • AC1Q2ERC
    • 1-o-Tolyl-1H-tetrazole-5-thiol
    • STOCK3S-52364
    • CTK1H1862
    • 1-o-Tolyl-1,4-dihydro-tetrazolthion
    • CHN4S(o-C6H4CH3)
    • AC1LI9V3
    • 1-o-tolyl-1,4-dihydro-tetrazole-5-thione
    • SBB038349
    • 1-(o-Tolyl)-5-thioxo-4,5-dihydro-1H-tetrazol
    • SCHEMBL11638648
    • Z56889095
    • STK551553
    • CS-0219214
    • 53662-42-3
    • DTXSID50359191
    • SY132521
    • 1-(2-methylphenyl)-1H-tetrazole-5-thiol
    • EN300-03443
    • 1-(o-tolyl)-1H-tetrazole-5-thiol
    • MFCD03672724
    • AKOS000116307
    • 1-(2-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol
    • MDL: MFCD03672724
    • Inchi: 1S/C8H8N4S/c1-6-4-2-3-5-7(6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13)
    • InChI Key: SGOYHQDJHZXSNP-UHFFFAOYSA-N
    • SMILES: S=C1N=NNN1C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 192.04714
  • Monoisotopic Mass: 192.046967
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.4
  • Boiling Point: 258.3°C at 760 mmHg
  • Flash Point: 110°C
  • Refractive Index: 1.727
  • PSA: 39.99

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M357210-10mg
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$ 50.00 2022-06-03
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1-(2-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol
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1-(2-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol Suppliers

Amadis Chemical Company Limited
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(CAS:53662-42-3)1-(2-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol
Order Number:A1234870
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:15
Price ($):1493
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Additional information on 1-(2-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol

Comprehensive Overview of 1-(2-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol (CAS No. 53662-42-3)

1-(2-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol, identified by its unique CAS No. 53662-42-3, represents a structurally distinct organic compound characterized by a fused tetrazole ring system appended to a substituted aromatic core. This molecule belongs to the broader class of heterocyclic thiol compounds, which have garnered significant attention in pharmaceutical and materials science research due to their versatile reactivity and biological activity. The tetrazole scaffold is renowned for its stability and ability to mimic carboxylic acid functionalities through hydrogen bonding interactions, while the terminal thiol (-SH) group introduces nucleophilic reactivity and potential for metal coordination.

The structural features of 1-(2-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol include a five-membered 1H-tetrazole ring (comprising four nitrogen atoms and one carbon atom) directly linked to a 2-methylphenyl group. This arrangement creates an electron-rich aromatic system that may influence the compound's physicochemical properties. The presence of the thiol functional group at position 5 of the tetrazole ring introduces unique chemical behavior compared to its non-sulfur analogs. Recent studies in heterocyclic chemistry have highlighted the importance of such sulfonated tetrazoles in catalytic processes and bioconjugation reactions.

In terms of synthetic methodology, the preparation of this compound typically involves multistep processes starting from aromatic amines or nitro compounds. Modern approaches often utilize transition-metal-catalyzed cyclization reactions followed by selective thiolation steps. Researchers have reported improved yields using microwave-assisted synthesis techniques for similar tetrazole derivatives in recent years.

The molecular framework of CAS No. 53662-42-3 exhibits interesting solubility characteristics. While most tetrazoles demonstrate limited water solubility due to their high nitrogen content, the presence of the thiol group can significantly enhance aqueous dispersion properties through zwitterionic effects or micelle formation in polar media. This makes it particularly suitable for applications requiring controlled release mechanisms or surface modification capabilities.

In the field of pharmaceutical development, compounds bearing both tetrazole and thiol moieties have shown promise as scaffolds for drug design. The tetrazole ring is commonly found in angiotensin II receptor antagonists like losartan and valsartan due to its ability to form strong hydrogen bonds with biological targets. Meanwhile, thiol-containing molecules play critical roles in redox biology and enzyme inhibition mechanisms. Recent publications suggest that hybrid molecules combining these features could potentially address challenges related to drug resistance phenomena.

The chemical reactivity profile of this compound includes participation in Michael addition reactions as a nucleophile through its SH group while maintaining the electrophilic character of the tetrazole ring system. This dual functionality enables it to act as a crosslinking agent in polymer chemistry or as a ligand in coordination complexes with transition metals like gold(I) or silver(I). Such properties are being actively explored for applications in nanomaterial synthesis and smart material development.

From an analytical chemistry perspective, characterization techniques such as NMR spectroscopy (particularly HSQC/NOESY experiments), mass spectrometry with electrospray ionization (ESI), and X-ray crystallography have been instrumental in elucidating structural details of this compound. The distinct chemical shifts observed for protons adjacent to both aromatic rings and heterocyclic systems provide valuable information about conformational preferences and intermolecular interactions.

In materials science applications, compounds with similar architectures are being investigated for their potential use in organic electronics due to their charge transport properties. The conjugated π-electron system formed by the aromatic rings and heterocycle could facilitate electron delocalization effects important for semiconducting behavior when incorporated into polymer matrices or thin films.

The environmental stability profile indicates that this compound requires careful storage conditions due to its sensitivity to atmospheric oxidation processes affecting both the thiol group and heterocyclic structure. Proper handling protocols should include inert atmosphere storage (e.g., under argon) when long-term preservation is required beyond standard shelf life parameters typically observed for similar heterocyclic thiols.

Ongoing research into related chemical entities suggests potential applications across multiple disciplines including but not limited to: bioconjugation chemistry where precise functionalization is required; surface modification technologies where controlled reactivity patterns are beneficial; and catalysis where dual functionality can enable novel reaction pathways through cooperative effects between different functional groups present within one molecular framework.

Comparative studies with structurally related compounds highlight how subtle changes in substituent patterns can dramatically alter physicochemical properties while maintaining core functionalities associated with both tetrazoles and thiols simultaneously present within one molecule structure - making it particularly interesting from both fundamental research perspectives as well as practical application viewpoints across various scientific domains requiring multifunctional small molecules capable interacting through multiple modes simultaneously during complex processes occurring at interfaces between different phases or within biological systems exhibiting diverse recognition sites available for molecular binding events taking place under physiological conditions relevant specific target applications being pursued currently within academic laboratories worldwide working on cutting edge developments related emerging fields nanotechnology biotechnology etcetera

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(CAS:53662-42-3)1-(2-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol
A1234870
Purity:99%
Quantity:1g
Price ($):1493
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